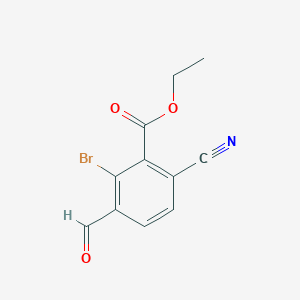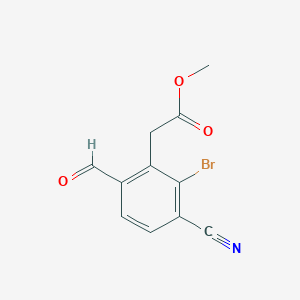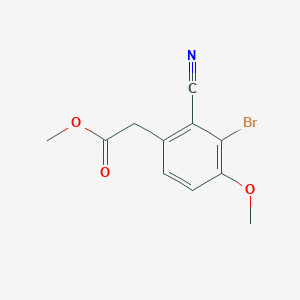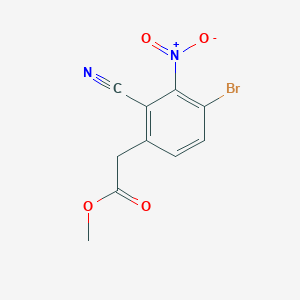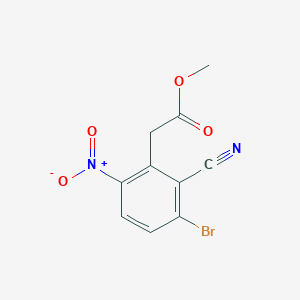
N-Hydroxy-4-(2-trifluoromethylphenyl)-pyridine-2-carboxamidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-Hydroxy-4-(2-trifluoromethylphenyl)-pyridine-2-carboxamidine” is a chemical compound that has a trifluoromethyl group . The trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials .
Synthesis Analysis
The synthesis of this compound involves the combination of N-hydroxy-4-methylaniline with the diazotized product of 2-aminobenzotriuoride . This reaction leads to a yellowish-brown precipitate that is filtered under suction and rinsed with ice-cold water. Ethanol is used twice to recrystallize the crude product, and yellow needles are attained .Molecular Structure Analysis
The crystal structure of this compound is monoclinic and has a space group of P2 1 /c . The molecule is included in inter-hydrogen bonding with C 5 –H 5 acting as donors and O atoms of N-oxide groups as acceptors .Chemical Reactions Analysis
The trifluoromethylation of carbon-centered radical intermediates is a key reaction involving this compound . This reaction is part of the broader field of Radical Chemistry .Applications De Recherche Scientifique
Chemical Synthesis and Modification
- The chemical modification of pyridine moieties in certain molecules, like the displacement of the methyl group in the pyridine nucleus, has been explored to optimize biological properties, such as analgesic properties, in related compounds (Ukrainets, Gorokhova, Sydorenko, & Taran, 2015).
Biological Activity and Drug Discovery
- Studies on substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides have identified them as potent and selective Met kinase inhibitors, with certain analogues demonstrating significant in vivo efficacy and favorable pharmacokinetic profiles, leading to their advancement into clinical trials (Schroeder et al., 2009).
Antimicrobial Activity
- Novel compounds prepared by the reaction of pyridoxal hydrochloride with various N-arylcyanoacetamides and further reaction with aromatic amines showed significant antibacterial and antifungal activities, suggesting potential applications in developing new antimicrobial agents (Zhuravel, Kovalenko, Ivachtchenko, Balakin, & Kazmirchuk, 2005).
Material Science and Coordination Chemistry
- Research on the condensation of pyridine-2-carbonitrile with amino alcohols in the presence of Ni(II) salts led to the formation of stable complexes, which have implications in understanding the coordination chemistry and potentially in material science applications (Segl′a, Mikloš, Jamnický, & Šima, 1999).
Pharmacological Applications
- Certain isoxazol and cinchoninic acid derivatives have shown to be potent inhibitors of mitochondrial dihydroorotate dehydrogenase, an enzyme critical for pyrimidine de novo synthesis, indicating their potential as immunosuppressive agents (Knecht & Löffler, 1998).
Propriétés
IUPAC Name |
N'-hydroxy-4-[2-(trifluoromethyl)phenyl]pyridine-2-carboximidamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F3N3O/c14-13(15,16)10-4-2-1-3-9(10)8-5-6-18-11(7-8)12(17)19-20/h1-7,20H,(H2,17,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVSGNKNTVIFYHP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC(=NC=C2)C(=NO)N)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)C2=CC(=NC=C2)/C(=N/O)/N)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F3N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Hydroxy-4-(2-trifluoromethylphenyl)-pyridine-2-carboxamidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

